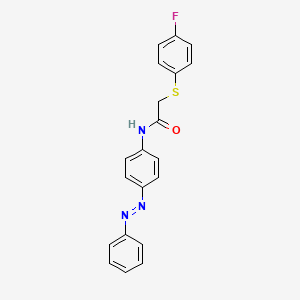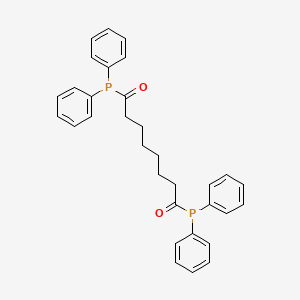
1,8-Bis(diphenylphosphanyl)octane-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(diphenylphosphanyl)octane-1,8-dione is a chemical compound known for its unique structure and properties. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Bis(diphenylphosphanyl)octane-1,8-dione can be synthesized through a multi-step process involving the reaction of octane-1,8-dione with diphenylphosphine. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(diphenylphosphanyl)octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(diphenylphosphanyl)octane-1,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 1,8-Bis(diphenylphosphanyl)octane-1,8-dione involves its ability to coordinate with metal ions through its phosphanyl groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(diphenylphosphino)octane: Similar in structure but lacks the dione functionality.
1,8-Diphosphonooctane: Contains phosphonic acid groups instead of phosphanyl groups.
1,8-Octanediylbis-phosphonic acid: Another related compound with different functional groups.
Uniqueness
1,8-Bis(diphenylphosphanyl)octane-1,8-dione is unique due to its combination of phosphanyl and dione functionalities, which allows it to form stable complexes with a wide range of metal ions. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
89243-82-3 |
|---|---|
Molekularformel |
C32H32O2P2 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
1,8-bis(diphenylphosphanyl)octane-1,8-dione |
InChI |
InChI=1S/C32H32O2P2/c33-31(35(27-17-7-3-8-18-27)28-19-9-4-10-20-28)25-15-1-2-16-26-32(34)36(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
InChI-Schlüssel |
MLYIACQPFRYVQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCCCCCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


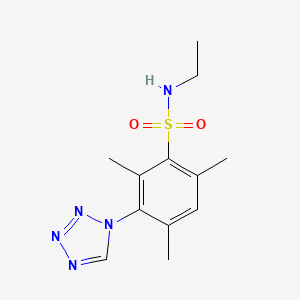
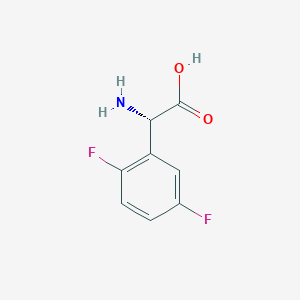

![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
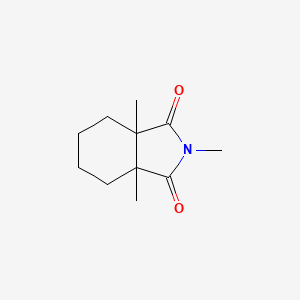

![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
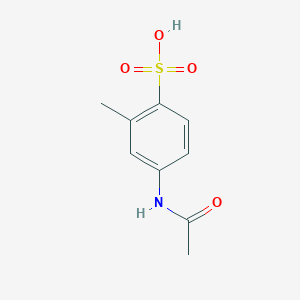
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)
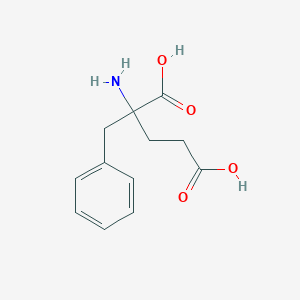

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
